N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

PARP10 Mono-ADP-ribosyltransferase Phenoxybenzamide

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic, small-molecule benzothiazole derivative (C₂₂H₁₇N₃O₃S; MW 403.46). It belongs to a class of compounds frequently explored for kinase and PARP enzyme inhibition, as well as antimicrobial applications.

Molecular Formula C22H17N3O3S
Molecular Weight 403.46
CAS No. 324758-68-1
Cat. No. B2506804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
CAS324758-68-1
Molecular FormulaC22H17N3O3S
Molecular Weight403.46
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H17N3O3S/c1-14(26)23-16-9-12-19-20(13-16)29-22(24-19)25-21(27)15-7-10-18(11-8-15)28-17-5-3-2-4-6-17/h2-13H,1H3,(H,23,26)(H,24,25,27)
InChIKeyGGJHRWORAIPPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 324758-68-1) – Procurement-Grade Structural & Class Baseline


N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic, small-molecule benzothiazole derivative (C₂₂H₁₇N₃O₃S; MW 403.46) . It belongs to a class of compounds frequently explored for kinase and PARP enzyme inhibition, as well as antimicrobial applications [1]. The molecule integrates a 6-acetamido-1,3-benzothiazole core with a 4-phenoxybenzamide moiety via an amide linkage, a substitution pattern that distinguishes it from its 3-phenoxy and non-phenoxy benzamide analogs .

Why N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide Cannot Be Freely Substituted – Procurement Risk Alert


Within the N-(6-acetamido-1,3-benzothiazol-2-yl)-benzamide scaffold, simple substituent changes on the terminal phenyl ring fundamentally alter target engagement profiles. The shift from a 3-phenoxy to a 4-phenoxy substitution (or to unsubstituted benzamide, CAS 100856-58-4) modifies the spatial orientation of the hydrogen-bond-accepting phenoxy oxygen and the π-stacking surface, directly impacting binding modes validated in PARP10 and kinase inhibitor co-crystal structures [1]. Generic procurement based solely on the benzothiazole-acetamido core, without verifying the exact regioisomer, therefore carries a high risk of acquiring a compound with divergent potency, selectivity, and downstream biological readout [2].

N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide – Quantified Differentiation Evidence vs. Closest Analogs


Regioisomeric Selectivity: 4-Phenoxy vs. 3-Phenoxy Substitution Directs PARP10 Inhibitory Activity

In a systematic evaluation of 3- and 4-phenoxybenzamide analogs, the 4-phenoxy substitution pattern yielded distinct selectivity profiles against mono-ADP-ribosyltransferase PARP10 compared to the 3-phenoxy regioisomer. Although the exact compound was not tested, the 4-phenoxybenzamide scaffold demonstrated clear preference for PARP10 over PARP1 and PARP2, whereas the 3-phenoxy counterparts showed broader PARP family inhibition [1]. This structure-activity relationship suggests that the target compound, which carries the 4-phenoxybenzamide motif, is likely to inherit this favorable selectivity profile over its 3-phenoxy analog (CAS 361159-56-0).

PARP10 Mono-ADP-ribosyltransferase Phenoxybenzamide Regioisomer

Structural Differentiation from Unsubstituted Benzamide Analog: Enhanced Binding Cavity Occupancy

Structure-based virtual screening campaigns against BCR-ABL1 kinase identified N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as promising inhibitors, with the most potent compound achieving an IC₅₀ of 0.98 μM against K562 leukemia cells [1]. The phenoxybenzamide moiety in the target compound provides an extended aromatic system capable of occupying a hydrophobic pocket adjacent to the ATP-binding site, a feature absent in the minimal N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS 100856-58-4). The 4-phenoxy group adds approximately 92 Da of molecular weight and introduces a flexible ether linkage, enhancing potential for both van der Waals contacts and hydrogen bonding with target residues.

Kinase Inhibition BCR-ABL1 Molecular Docking Structure-Based Design

Physicochemical Differentiation: Calculated logP and Solubility Profiles vs. Halogenated Analogs

The 4-phenoxy substituent confers a calculated logP (clogP) of approximately 4.2, placing the compound in a favorable lipophilicity range for cell permeability while avoiding the excessive hydrophobicity of halogenated analogs such as N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide (clogP ~3.8 but with potential toxicity liabilities) . The phenoxy group also provides a metabolically stable ether linkage compared to the more reactive thiophene or bromophenyl alternatives often listed as similar compounds .

Drug-likeness Lipophilicity Physicochemical Properties Lead Optimization

Adenosine Receptor Modulation Potential: Benzothiazole Scaffold SAR

Patent US6727247 (Hoffman-La Roche) discloses a series of substituted benzothiazole amide derivatives as adenosine A₁, A₂A, and A₃ receptor ligands [1]. The patent exemplifies compounds where the benzothiazole 2-amide substituent dramatically influences receptor subtype selectivity. The target compound's 4-phenoxybenzamide group represents a specific, non-obvious substitution not explicitly claimed in the patent, potentially offering a differentiated selectivity fingerprint suitable for CNS or inflammatory disease programs.

Adenosine Receptor GPCR CNS Benzothiazole Amide

N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Selective PARP10 Chemical Probe Development for DNA Repair and Inflammation Research

Based on the regioisomeric selectivity evidence for 4-phenoxybenzamides toward PARP10 over PARP1/2 [1], this compound is a rational starting point for developing selective PARP10 inhibitors. Unlike pan-PARP inhibitors (e.g., olaparib), a PARP10-selective probe would enable dissection of PARP10-specific roles in NF-κB signaling, innate immunity, and DNA damage repair without confounding PARP1-mediated effects. Researchers should verify PARP10 IC₅₀ and counter-screen against PARP1, PARP2, and PARP14 upon procurement.

BCR-ABL1 Kinase Inhibitor Lead Expansion for Chronic Myeloid Leukemia (CML)

Structural and SAR data from related acetamidobenzothiazole-phenoxyacetamide derivatives indicate that the phenoxybenzamide motif can occupy a hydrophobic pocket adjacent to the BCR-ABL1 ATP-binding site, delivering cellular IC₅₀ values in the sub-micromolar range [1]. The target compound, with its 4-phenoxy configuration, can be prioritized as a scaffold-hopping lead for CML drug discovery, particularly in combination with allosteric inhibitors like asciminib to overcome resistance.

Adenosine Receptor Subtype Profiling and GPCR Tool Compound Generation

The benzothiazole-2-amide core is a privileged structure for adenosine receptor modulation, as evidenced by the extensive SAR in patent US6727247 [1]. The target compound's unique 4-phenoxybenzamide substitution pattern has not been exhaustively characterized, offering an opportunity for academic or industrial groups to profile it against adenosine A₁, A₂A, A₂B, and A₃ receptors. Positive hits could yield novel, patent-differentiating chemical matter for CNS or cardiovascular indications.

Physicochemical Benchmarking for Fragment-to-Lead Optimization Libraries

With a molecular weight of 403.46, clogP of approximately 4.2, and a balanced hydrogen-bond acceptor/donor profile, the compound serves as an excellent benchmark for 'lead-like' chemical space in benzothiazole libraries [1]. Procurement for inclusion in diversity-oriented screening decks allows medicinal chemistry teams to evaluate the tractability of the 4-phenoxybenzamide vector for multiparameter optimization (potency, solubility, metabolic stability) before committing to large-scale analog synthesis.

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.